molecular formula C9H6Br2N2 B1435257 1,8-Dibromoisoquinolin-3-amine CAS No. 1396762-40-5

1,8-Dibromoisoquinolin-3-amine

Cat. No. B1435257
M. Wt: 301.96 g/mol
InChI Key: GJBWDOVDZZZIDI-UHFFFAOYSA-N
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Description

1,8-Dibromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H6Br2N2 and a molecular weight of 301.96 g/mol .

Scientific Research Applications

Synthetic Applications and Methodologies

Research demonstrates the versatility of 1,8-Dibromoisoquinolin-3-amine in synthetic chemistry, particularly in facilitating redox-neutral annulations and C-H functionalization reactions. For instance, Paul et al. (2020) detailed how cyclic amines, including derivatives of isoquinoline, undergo redox-neutral annulations with ortho-cyanomethylbenzaldehydes, promoting α-C-H bond functionalization with acetic acid to yield β-aminonitriles, which are precursors to β-aminoalcohols (Paul, Chandak, Ma, & Seidel, 2020). Similarly, Zhu et al. (2018) explored redox-neutral annulations of cyclic amines with 2-(2-oxoethyl)malonates, demonstrating the synthesis of compounds closely related to natural products (Zhu, Chandak, & Seidel, 2018).

Pharmaceutical and Biological Applications

The research on 1,8-Dibromoisoquinolin-3-amine derivatives extends into pharmaceutical sciences, where its derivatives have been examined for their potential biological activities. For instance, Sakram et al. (2018) investigated the antimicrobial activity of novel compounds synthesized from reactions involving 1,8-Dibromoisoquinolin-3-amine, showcasing the potential for developing new antimicrobial agents (Sakram, Ravi, Ashok, Rambabu, Sonyanaik, & Kurumanna, 2018).

Safety And Hazards

Specific safety and hazard data for 1,8-Dibromoisoquinolin-3-amine were not found in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

While specific future directions for 1,8-Dibromoisoquinolin-3-amine were not found in the available literature, isoquinoline derivatives have been widely studied in medicinal chemistry and drug discovery . Therefore, it’s possible that 1,8-Dibromoisoquinolin-3-amine could be explored in these contexts in the future.

properties

IUPAC Name

1,8-dibromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-4-7(12)13-9(11)8(5)6/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWDOVDZZZIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2C(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibromoisoquinolin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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